(2,5-Dichloro-phenyl)-(2,2,2-trifluoro-ethyl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-Dichloro-phenyl)-(2,2,2-trifluoro-ethyl)-amine is an organic compound characterized by the presence of dichlorophenyl and trifluoroethylamine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dichloro-phenyl)-(2,2,2-trifluoro-ethyl)-amine typically involves the reaction of 2,5-dichlorophenylamine with 2,2,2-trifluoroethylamine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The process may involve multiple steps, including the protection and deprotection of functional groups to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2,5-Dichloro-phenyl)-(2,2,2-trifluoro-ethyl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or quinone derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro or quinone derivatives, while substitution reactions can introduce various functional groups such as alkyl or aryl groups.
Scientific Research Applications
(2,5-Dichloro-phenyl)-(2,2,2-trifluoro-ethyl)-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (2,5-Dichloro-phenyl)-(2,2,2-trifluoro-ethyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. The trifluoroethyl group can enhance the compound’s binding affinity and specificity for its target.
Comparison with Similar Compounds
Similar Compounds
2,5-Dichlorophenol: Shares the dichlorophenyl group but lacks the trifluoroethylamine moiety.
2,2,2-Trifluoroethylamine: Contains the trifluoroethylamine group but lacks the dichlorophenyl group.
2,5-Dichloroaniline: Similar structure but without the trifluoroethyl group.
Uniqueness
(2,5-Dichloro-phenyl)-(2,2,2-trifluoro-ethyl)-amine is unique due to the combination of dichlorophenyl and trifluoroethylamine groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions with molecular targets, making it valuable in various applications.
Properties
Molecular Formula |
C8H6Cl2F3N |
---|---|
Molecular Weight |
244.04 g/mol |
IUPAC Name |
2,5-dichloro-N-(2,2,2-trifluoroethyl)aniline |
InChI |
InChI=1S/C8H6Cl2F3N/c9-5-1-2-6(10)7(3-5)14-4-8(11,12)13/h1-3,14H,4H2 |
InChI Key |
ALOPPYUURPIYKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NCC(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.